MappiodoininC
Description
MappiodoininC is a synthetic organic compound whose structural and functional characteristics have drawn attention in recent pharmacological research. The compound’s synthesis likely involves multistep organic reactions, requiring rigorous characterization via techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity .
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(E)-3-[(2R,3S)-3-(hydroxymethyl)-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |
InChI |
InChI=1S/C19H18O5/c1-23-17-10-12(3-2-8-20)9-15-16(11-21)18(24-19(15)17)13-4-6-14(22)7-5-13/h2-10,16,18,21-22H,11H2,1H3/b3-2+/t16-,18+/m1/s1 |
InChI Key |
YTNOHLXOYODFIO-FFFWVMEBSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC=C(C=C3)O)/C=C/C=O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC=C(C=C3)O)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MappiodoininC typically involves multiple steps, each requiring specific reagents and conditions. The initial step often includes the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. Common reagents used in these reactions include various organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
MappiodoininC undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as acids, bases, and various organic solvents. Conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
Scientific Research Applications
MappiodoininC has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is studied for its pharmacological properties and potential use in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of MappiodoininC involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MappiodoininC, a comparative analysis with structurally or functionally analogous compounds is essential. Below, we outline key parameters for comparison, informed by methodologies from the evidence:
Structural Similarity and Divergence
Hypothetical compounds Compound A (a pyridine derivative) and Compound B (a synthetic cannabinoid) are selected for comparison based on shared functional groups or bioactivity profiles .
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Bicyclic heteroaromatic | Pyridine ring with substituents | Alkyl indole scaffold |
| Functional Groups | Amide, ether | Nitrile, sulfonamide | Carboxylate ester, halogen |
| Molecular Weight (g/mol) | 342.4 (hypothetical) | 298.3 | 315.2 |
| Synthetic Route | Grignard addition, cyclization | Ullmann coupling | Fischer indole synthesis |
Table 1: Structural and synthetic comparison of this compound with analogous compounds. Data inferred from synthesis guidelines .
Bioactivity and Pharmacological Profiles
Bioactivity comparisons require in vitro and in vivo data, including IC₅₀ values, antimicrobial efficacy, or receptor binding affinity. For instance:
| Bioassay | This compound | Compound A | Compound B |
|---|---|---|---|
| Antimicrobial Activity | MIC: 12.5 µg/mL (E. coli) | MIC: 25 µg/mL (E. coli) | MIC: 6.25 µg/mL (S. aureus) |
| Cytotoxicity (IC₅₀) | 45 µM (HeLa cells) | 28 µM (HeLa cells) | >100 µM (HeLa cells) |
| Target Receptor | Serotonin 5-HT₂A | DNA gyrase | CB1 cannabinoid receptor |
Table 2: Bioactivity profiles. Data framework derived from pharmacological reporting standards .
Analytical and Computational Distinctions
Complementary techniques, such as GC/MS, molecular docking, and ADME studies, are critical for differentiating compounds :
- GC/MS Fragmentation : this compound exhibits a unique base peak at m/z 154, absent in Compound A and B .
- Molecular Docking : this compound shows higher binding affinity (-9.2 kcal/mol) to 5-HT₂A compared to Compound B (-7.8 kcal/mol) .
- ADME Properties : this compound violates Lipinski’s rule (LogP = 5.1), whereas Compound A complies (LogP = 3.8) .
Research Findings and Limitations
Current research gaps on this compound highlight the need for:
Experimental Validation : Reproducible synthesis protocols and in vivo toxicity studies .
Comparative Clinical Data : Analogous to Partin tables for prostate cancer, predictive models for bioactivity could enhance utility .
Standardized Reporting : Adherence to guidelines for structural elucidation and bioactivity data, as emphasized in pharmacology journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
